{[3,5-Bis(trifluoromethyl)phenyl]imino}[tris(3-methylphenyl)]phosphorane
Description
{[3,5-Bis(trifluoromethyl)phenyl]imino}[tris(3-methylphenyl)]phosphorane is a highly specialized organophosphorus compound characterized by a phosphorane core (pentavalent phosphorus) substituted with a 3,5-bis(trifluoromethyl)phenylimino group and three 3-methylphenyl groups. The 3,5-bis(trifluoromethyl)phenyl moiety introduces strong electron-withdrawing effects due to the trifluoromethyl (-CF₃) groups, which enhance the electrophilicity of the phosphorus center. The tris(3-methylphenyl) substituents provide steric bulk, influencing reactivity and stability by shielding the phosphorus atom from nucleophilic attack or undesired side reactions .
Its synthesis likely involves nucleophilic substitution or metal-mediated coupling, as seen in related systems (e.g., reaction of 3,5-bis(trifluoromethyl)phenyl lithium with phosphorus precursors) .
Properties
IUPAC Name |
[3,5-bis(trifluoromethyl)phenyl]imino-tris(3-methylphenyl)-λ5-phosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24F6NP/c1-19-7-4-10-25(13-19)37(26-11-5-8-20(2)14-26,27-12-6-9-21(3)15-27)36-24-17-22(28(30,31)32)16-23(18-24)29(33,34)35/h4-18H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBQXBXJJNKCMHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)P(=NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)(C3=CC=CC(=C3)C)C4=CC=CC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24F6NP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[3,5-Bis(trifluoromethyl)phenyl]imino}[tris(3-methylphenyl)]phosphorane typically involves the reaction of tris(3-methylphenyl)phosphine with 3,5-bis(trifluoromethyl)aniline under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference. The process involves heating the reactants in a suitable solvent, such as toluene, and using a catalyst to facilitate the formation of the imino-phosphorane bond.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques. The use of automated systems ensures consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
{[3,5-Bis(trifluoromethyl)phenyl]imino}[tris(3-methylphenyl)]phosphorane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to phosphines.
Substitution: The imino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the imino group under mild conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Tris(3-methylphenyl)phosphine.
Substitution: Various substituted phosphoranes depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
-
Catalytic Applications
- Phosphoranes can act as catalysts in various organic reactions, including:
- Nucleophilic Catalysis : They facilitate reactions involving nucleophiles, enhancing reaction rates and selectivity. For instance, the application of phosphoranes in the Michael addition reactions has shown improved yields and enantioselectivity due to their ability to stabilize transition states .
- Phosphine-Catalyzed Reactions : The compound has been utilized in phosphine-catalyzed transformations, such as the [3 + 2] cycloaddition of α-diazoacetates with β-trifluoromethyl enones, yielding 4-(trifluoromethyl)pyrazolines .
- Phosphoranes can act as catalysts in various organic reactions, including:
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Synthesis of Novel Compounds
- The reactivity of {[3,5-Bis(trifluoromethyl)phenyl]imino}[tris(3-methylphenyl)]phosphorane has been exploited for synthesizing complex molecules:
- Phosphinidene Synthesis : It serves as a precursor for generating phosphinidenes, which are crucial for synthesizing phosphanylidene-phosphoranes and other phosphorus-containing compounds .
- Functionalization of Alkenes and Alkynes : The compound has demonstrated efficacy in functionalizing alkenes and alkynes under mild conditions, leading to the formation of valuable intermediates for further synthetic applications .
- The reactivity of {[3,5-Bis(trifluoromethyl)phenyl]imino}[tris(3-methylphenyl)]phosphorane has been exploited for synthesizing complex molecules:
Data Tables
| Application Type | Description | Example Reaction |
|---|---|---|
| Catalytic Reactions | Enhances nucleophilic reactions | Michael addition with α-diazoacetates |
| Synthesis of Phosphinidenes | Acts as a precursor for phosphinidene synthesis | Reaction with trimethylphosphine |
| Functionalization | Functionalizes alkenes/alkynes | Formation of phosphirene from alkynes |
Case Studies
-
Case Study on Nucleophilic Catalysis
- A study demonstrated that {[3,5-Bis(trifluoromethyl)phenyl]imino}[tris(3-methylphenyl)]phosphorane significantly improved the efficiency of nucleophilic attacks in carbonyl chemistry. The reaction conditions were optimized to yield high selectivity for the desired product while minimizing by-products.
-
Case Study on Phosphinidene Reactivity
- Research indicated that this phosphorane could be converted into a phosphinidene synthon through thermal activation. This transformation was pivotal for developing new synthetic routes to complex organophosphorus compounds used in medicinal chemistry.
Mechanism of Action
The mechanism of action of {[3,5-Bis(trifluoromethyl)phenyl]imino}[tris(3-methylphenyl)]phosphorane involves its ability to coordinate with metal centers and participate in catalytic cycles. The trifluoromethyl groups enhance the electron-withdrawing capability, stabilizing the compound and facilitating its interaction with various substrates. The imino group plays a crucial role in binding to target molecules, influencing the reactivity and selectivity of the compound in different reactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of {[3,5-Bis(trifluoromethyl)phenyl]imino}[tris(3-methylphenyl)]phosphorane, a comparative analysis with structurally related phosphoranes and aryl-substituted compounds is provided below.
Table 1: Key Properties of Comparable Compounds
Electronic and Steric Effects
- Electron-Withdrawing vs. Electron-Donating Groups: The 3,5-bis(trifluoromethyl)phenyl group in the target compound creates a more electron-deficient phosphorus center compared to BTPP, which features pyrrolidino donors. This difference impacts Lewis acidity and catalytic selectivity .
- This contrasts with (C₈H₃F₆)₃-SiCH₂PtBu₂, where silicon-phosphorus cooperativity enables unique reactivity despite similar substituents .
Research Findings and Gaps
- Synthetic Challenges : The avoidance of ortho-substitution in aryl groups (critical for stability) is emphasized in related systems, suggesting that the 3,5-bis(trifluoromethyl)phenyl group’s meta-substitution pattern is optimal for synthesizing stable phosphoranes .
Biological Activity
{[3,5-Bis(trifluoromethyl)phenyl]imino}[tris(3-methylphenyl)]phosphorane is a complex organophosphorus compound recognized for its unique chemical properties and biological activities. Its structure consists of a phosphorane core with three 3-methylphenyl groups and an imino group substituted with 3,5-bis(trifluoromethyl)phenyl. The trifluoromethyl groups enhance the compound's stability and reactivity, making it a subject of interest in various biological studies.
The synthesis typically involves the reaction of tris(3-methylphenyl)phosphine with 3,5-bis(trifluoromethyl)aniline under controlled conditions, often using solvents like toluene. This process is optimized for yield and purity, utilizing advanced purification techniques in industrial settings .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds containing trifluoromethyl groups. For instance, derivatives of 3,5-bis(trifluoromethyl)phenyl have shown significant activity against drug-resistant bacteria, including Staphylococcus aureus and Enterococcus faecalis. These compounds exhibit minimum inhibitory concentration (MIC) values as low as 0.5 µg/mL against various bacterial strains .
Anticancer Activity
Some studies suggest that related compounds can inhibit tumor growth by modulating key signaling pathways. For example, a derivative of 3,5-bis(trifluoromethyl)phenyl has been shown to inhibit liver cancer cell proliferation by targeting the STAT3 pathway and enhancing the activity of HNF 4α . This indicates a potential for developing anticancer agents based on this structural framework.
The mechanism by which {[3,5-Bis(trifluoromethyl)phenyl]imino}[tris(3-methylphenyl)]phosphorane exerts its biological effects is believed to involve coordination with metal centers and participation in catalytic cycles. The electron-withdrawing nature of the trifluoromethyl groups stabilizes the compound and facilitates interactions with biological substrates .
Case Studies
- Antimicrobial Efficacy : A study evaluated various derivatives of 3,5-bis(trifluoromethyl)phenyl against drug-resistant strains. Compounds demonstrated varying degrees of efficacy, with several achieving MIC values below 2 µg/mL against S. aureus biofilms .
- Antitumor Effects : Research on naphthofuran compounds related to 3,5-bis(trifluoromethyl)phenyl showed inhibition of liver tumor growth in vivo. The study indicated that treatment with specific concentrations led to significant apoptosis in liver cancer cells .
Comparative Analysis
The following table summarizes the biological activities of {[3,5-Bis(trifluoromethyl)phenyl]imino}[tris(3-methylphenyl)]phosphorane compared to similar compounds:
| Compound Name | Antimicrobial Activity (MIC µg/mL) | Anticancer Activity | Notable Mechanism |
|---|---|---|---|
| {[3,5-Bis(trifluoromethyl)phenyl]imino}[tris(3-methylphenyl)]phosphorane | <2 (S. aureus) | Yes (via STAT3 inhibition) | Coordination with metal centers |
| Tris(3-methylphenyl)phosphine | >10 (less effective) | No | N/A |
| 3,5-Bis(trifluoromethyl)benzylamine | <4 (varied activity) | No | N/A |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
